molecular formula C13H10ClNO5S B2751715 5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid CAS No. 62547-11-9

5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid

Cat. No. B2751715
CAS RN: 62547-11-9
M. Wt: 327.74
InChI Key: JSSWUGKMGVSLDV-UHFFFAOYSA-N
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Description

5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid is a chemical compound with the molecular formula C13H10ClNO5S . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-(4-Chloro-phenylsulfamoyl)-2-hydroxy-benzoic acid consists of a benzoic acid group, a sulfamoyl group attached to a chlorinated phenyl group, and a hydroxy group . The exact molecular weight is 326.996826 Da .

Scientific Research Applications

Synthetic Applications and Biological Activity This compound has been explored for its utility in synthesizing a variety of chemical structures, demonstrating its versatility in organic chemistry. For example, it serves as a precursor in the synthesis of sulfamoyl benzoic acids and their derivatives. These derivatives have shown potential as uricosuric agents, which could be beneficial in the treatment of gout and gouty arthritis (P. Sarbanes, 2002). Furthermore, the compound has been involved in the preparation of heteroaryl sulfonamides, acting as EP1 receptor selective antagonists. This highlights its application in discovering new pharmaceuticals that target specific receptors for therapeutic purposes (A. Naganawa et al., 2006).

Chemical Transformations and Mechanistic Insights Research has also focused on understanding the chemical transformations involving this compound. Studies on the electrochemical cleavage of azo bonds in related benzoic acid derivatives have provided insights into the reaction mechanisms and kinetics. Such research is crucial for designing environmentally friendly chemical processes and for the development of new synthetic methodologies (Z. Mandić et al., 2004). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from similar compounds. These membranes offer improved water flux for the treatment of dye solutions, showcasing the application of this chemistry in environmental science and engineering (Yang Liu et al., 2012).

Environmental and Ecological Implications The compound's derivatives have been analyzed for their environmental behavior, particularly in the context of water treatment and pollution. For instance, transformation mechanisms of UV filters like benzophenone-4 in chlorination disinfection processes have been studied, revealing potential environmental impacts and degradation pathways. This research is critical for assessing the ecological risks associated with chemical pollutants and for improving water treatment technologies (Ming Xiao et al., 2013).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5S/c14-8-1-3-9(4-2-8)15-21(19,20)10-5-6-12(16)11(7-10)13(17)18/h1-7,15-16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSWUGKMGVSLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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